molecular formula C18H14O4S2 B014485 4,4'-Dithiobiscinnamic Acid CAS No. 38650-27-0

4,4'-Dithiobiscinnamic Acid

Cat. No.: B014485
CAS No.: 38650-27-0
M. Wt: 358.4 g/mol
InChI Key: AUSTUSJOMJITTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dithiobiscinnamic Acid is an organic compound with the molecular formula C18H14O4S2 It is known for its unique structure, which includes two cinnamic acid moieties linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dithiobiscinnamic Acid typically involves the reaction of cinnamic acid derivatives with sulfur-containing reagents. One common method is the oxidative coupling of 4-mercaptocinnamic acid using oxidizing agents such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods: While specific industrial production methods for 4,4’-Dithiobiscinnamic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dithiobiscinnamic Acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in an organic solvent.

    Reduction: Dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of cinnamic acid.

Scientific Research Applications

4,4’-Dithiobiscinnamic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying disulfide bond formation and cleavage.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving disulfide bonds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Dithiobiscinnamic Acid involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the redox state of proteins and other biomolecules. The molecular targets include enzymes and receptors that contain cysteine residues, which can form disulfide bonds with the compound. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    4,4’-Dithiodibutyric Acid: Similar in structure but with a shorter carbon chain.

    3,3’-Dithiodipropionic Acid: Another disulfide-containing compound with a different carbon chain length.

    2,2’-Dithiodibenzoic Acid: Contains a disulfide bond but with benzoic acid moieties instead of cinnamic acid.

Uniqueness: 4,4’-Dithiobiscinnamic Acid is unique due to its cinnamic acid moieties, which provide additional sites for chemical modification and biological interaction. This makes it a versatile compound for various applications, distinguishing it from other disulfide-containing compounds.

Properties

IUPAC Name

3-[4-[[4-(2-carboxyethenyl)phenyl]disulfanyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSTUSJOMJITTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408059
Record name 4,4'-Dithiobiscinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38650-27-0
Record name 4,4'-Dithiobiscinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dithiobiscinnamic Acid
Reactant of Route 2
Reactant of Route 2
4,4'-Dithiobiscinnamic Acid
Reactant of Route 3
Reactant of Route 3
4,4'-Dithiobiscinnamic Acid
Reactant of Route 4
Reactant of Route 4
4,4'-Dithiobiscinnamic Acid
Reactant of Route 5
4,4'-Dithiobiscinnamic Acid
Reactant of Route 6
4,4'-Dithiobiscinnamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.